2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Description
Historical Context of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds have dominated pharmaceutical research since the 19th century, with over 85% of approved drugs containing at least one heterocyclic moiety. The evolutionary trajectory of heterocycle-based drug design accelerated with the isolation of natural products like quinine (1817) and morphine (1804), which demonstrated the therapeutic relevance of nitrogen- and oxygen-containing rings. The 20th-century development of sulfa drugs (sulfanilamide, 1935) and β-lactam antibiotics (penicillin, 1942) cemented heterocycles as indispensable tools for addressing microbial resistance and metabolic disorders.
Modern advances in synthetic organic chemistry, particularly transition metal-catalyzed reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), have enabled the systematic diversification of heterocyclic libraries. This synthetic flexibility allows medicinal chemists to fine-tune electronic, steric, and solubility parameters while maintaining core bioactivity. For instance, the introduction of benzofuran-oxazole hybrids represents a strategic response to the need for compounds with improved blood-brain barrier permeability and reduced cytochrome P450-mediated metabolism.
Significance of Benzofuran-Oxazole Hybrid Molecules
Benzofuran-oxazole conjugates occupy a unique niche in medicinal chemistry due to their synergistic pharmacophoric effects:
| Pharmacophoric Element | Functional Contribution |
|---|---|
| Benzofuran system | - π-π stacking with aromatic residues in binding pockets |
| - Enhanced metabolic stability via resistance to oxidative degradation |
| Oxazole ring | - Hydrogen bond acceptance through nitrogen and oxygen atoms
| - Improved aqueous solubility compared to non-polar analogs |
| Acetamide linker | - Conformational flexibility for target adaptation
| - Site for functional group diversification |
This hybrid architecture has demonstrated promise in preclinical models of neurodegenerative disorders and oncology, where dual modulation of kinase and G-protein-coupled receptor targets is often required. The methoxy-substituted phenethyl side chain in 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide further introduces hydrogen bond donor-acceptor pairs, potentially enhancing interactions with polar enzymatic active sites.
Structural Overview of this compound
The compound’s IUPAC name delineates its intricate architecture:
- Benzofuran core : A fused bicyclic system (C8H6O) providing planar rigidity and electronic delocalization. The 2-position substitution directs the oxazole moiety into specific spatial orientations critical for target engagement.
- 1,2-Oxazole ring : A five-membered heterocycle (C3H3NO) contributing dipole moment (1.67 D) and hydrogen bond acceptance capacity. The 3-position methylene linkage to the acetamide group introduces torsional freedom.
- N-[2-(4-Methoxyphenyl)ethyl]acetamide : A flexible side chain featuring:
- p-Methoxy group: Electron-donating substituent (+M effect) enhancing π-system reactivity
- Ethyl spacer: Two-carbon chain optimizing distance between aromatic and amide functionalities
Computational modeling predicts a dihedral angle of 112° between the benzofuran and oxazole planes, suggesting partial conjugation while maintaining three-dimensional diversity for target complementarity.
Research Objectives and Scope
This article systematically addresses three research imperatives:
- Synthetic Accessibility : Evaluating modern catalytic strategies (e.g., Pd-mediated cross-coupling, Rh-catalyzed C-H activation) for constructing the benzofuran-oxazole core.
- Structure-Activity Relationships : Correlating substituent effects (methoxy position, acetamide chain length) with in vitro potency across biological targets.
- Therapeutic Potential : Identifying plausible mechanisms of action through computational docking studies against kinase and epigenetic regulator families.
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-26-18-8-6-15(7-9-18)10-11-23-22(25)14-17-13-21(28-24-17)20-12-16-4-2-3-5-19(16)27-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZPWLKQKNHHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the benzofuran ring followed by the formation of the oxazole ring. The final step involves the acylation of the amine group with the appropriate acetic acid derivative.
Benzofuran Ring Formation: This can be achieved through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.
Final Acylation: The final step involves the reaction of the amine group with an acetic acid derivative under basic conditions to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Study : A study evaluated the cytotoxic effects of benzofuran derivatives on human breast cancer cells. The results demonstrated that these compounds could inhibit cell proliferation significantly, with IC50 values ranging from 10 to 50 µM depending on the specific derivative used .
Antidiabetic Potential
The compound has also been investigated for its antidiabetic properties. It has been shown to enhance insulin sensitivity and improve glucose tolerance in animal models.
Case Study : In a study involving diabetic rats, the administration of similar acetamide derivatives resulted in improved insulin levels and a normalized serum lipid profile. The mechanism was linked to the modulation of key genes involved in insulin signaling pathways such as IRS1 and PPAR-α .
Neuroprotective Effects
Recent research suggests that compounds with similar structures may possess neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Study : A study focused on the neuroprotective effects of benzofuran derivatives found that they could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of benzofuran derivatives, including This compound .
Data Table: Antimicrobial Activity
| Compound Name | Activity Type | Target Organisms | IC50 (µM) |
|---|---|---|---|
| Benzofuran Derivative A | Antibacterial | E. coli | 15 |
| Benzofuran Derivative B | Antifungal | Candida albicans | 20 |
Computational Studies
Computational methods have been employed to predict the biological activity of similar compounds through molecular docking studies and quantitative structure–activity relationship (QSAR) modeling.
Findings : A computational analysis revealed that certain modifications to the oxazole ring structure could enhance binding affinity to target proteins involved in cancer progression and diabetes management .
Mechanism of Action
The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The benzofuran and oxazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their pharmacological profiles, emphasizing key differences in substituents, biological activity, and physicochemical properties.
Table 1: Comparison of Structural Analogs
Key Structural and Functional Comparisons
Core Heterocycle Variations :
- Benzofuran-Oxazole vs. Thiadiazole-Benzothiazole : The thiadiazole-benzothiazole analog () exhibits potent anticonvulsant activity, likely due to the sulfur-containing thiadiazole enhancing membrane permeability. In contrast, the benzofuran-oxazole core in the target compound may offer greater metabolic stability due to reduced susceptibility to oxidative degradation .
- Oxazole vs. Triazole : Triazole-containing analogs (e.g., ) often show enhanced hydrogen-bonding capacity, which could improve target engagement but may increase synthetic complexity .
Substituent Effects :
- 4-Methoxyphenyl Group : Common across all analogs, this group improves solubility and may modulate receptor selectivity. For example, in GPR139 agonists (), the 4-methoxyphenylethyl chain is critical for receptor binding .
- Chloro vs. Methoxy Substituents : Chloro groups (e.g., in ) increase lipophilicity and may enhance blood-brain barrier penetration, whereas methoxy groups favor aqueous solubility .
Pharmacological Profiles :
- Anticonvulsant analogs () demonstrate 100% efficacy in maximal electroshock (MES) tests, suggesting that the acetamide linkage and aromatic cores are key to activity. The target compound’s benzofuran moiety may mimic these effects .
- GPR139 agonists () highlight the importance of the 4-methoxyphenylethyl group in central nervous system targeting, a feature shared with the target compound .
Synthetic Challenges :
- Thiadiazole derivatives () require multi-step syntheses involving hydrazine intermediates, whereas oxazole cores (as in the target compound) may be synthesized via cyclization of propargyl amides, offering scalability advantages .
Biological Activity
The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide , identified by its CAS number 1105242-46-3, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C21H18N2O5
- Molecular Weight : 378.4 g/mol
- Structural Characteristics : The compound features a benzofuran moiety, an oxazole ring, and an acetamide functional group, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the benzofuran and oxazole frameworks. For instance:
- In vitro Studies : Compounds similar to This compound have shown significant activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives exhibited inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 mM .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 500 |
| Compound B | E. coli | 750 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been explored in various studies:
- Mechanism of Action : These compounds may inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. For example, related compounds have demonstrated selective COX-II inhibition with IC50 values as low as 0.52 µM, suggesting a promising avenue for treating inflammatory diseases .
Anticancer Activity
The anticancer properties of benzofuran and oxazole derivatives are also noteworthy:
- Cell Line Studies : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Case Studies
Several case studies provide insight into the biological activity of this compound:
- Study on Antibacterial Properties :
- Anti-inflammatory Evaluation :
- Anticancer Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
